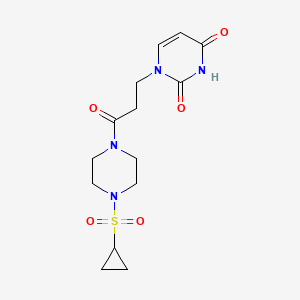

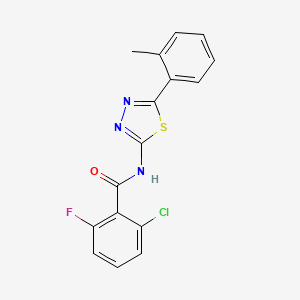

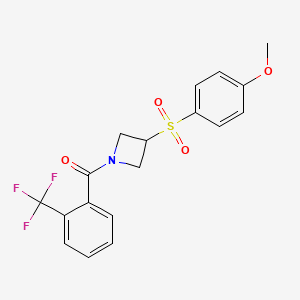

![molecular formula C18H11BrN2O3S B2660965 (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-75-3](/img/structure/B2660965.png)

(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-bromobenzo[d]thiazol-2(3H)-one is a chemical compound that has been used in the synthesis of a series of new 1,2,3-triazole derivatives . These derivatives have shown good cytotoxicity against human cancer cell lines MCF-7 and HeLa, as well as good to moderate antibacterial activity .

Synthesis Analysis

The 1,2,3-triazole derivatives of6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . Molecular Structure Analysis

The molecular formula of6-bromobenzo[d]thiazol-2(3H)-one is C8H6BrNOS, and its molecular weight is 244.11 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the 1,2,3-triazole derivatives of6-bromobenzo[d]thiazol-2(3H)-one include 1,3-dipolar cycloaddition .

Scientific Research Applications

Anticancer Applications

Cancer remains a significant global health challenge, and novel anticancer agents are continually sought. Here’s how this compound contributes:

- Cytotoxicity : A series of 6-bromobenzo[d]thiazol-2(3H)-one-derived 1,2,3-triazole derivatives were synthesized. These compounds demonstrated good cytotoxic activity against human cancer cell lines (MCF-7 and HeLa) when compared to the standard drug Cisplatin . Further exploration of its mechanism of action and potential clinical applications is warranted.

Antibacterial Properties

Effective antibacterial agents are crucial for combating bacterial infections and overcoming resistance. Here’s how this compound fares:

- Antibacterial Activity : The newly synthesized triazole derivatives exhibited moderate to good antibacterial activity against different bacteria, as compared to the positive control drug Streptomycin . Investigating its specific targets and potential applications in treating bacterial infections is essential.

Insecticidal Potential

Beyond human health, this compound also shows promise in pest control:

- Insecticidal Properties : Some synthesized compounds demonstrated favorable insecticidal potential, particularly against pests like the oriental armyworm and diamondback moth . Further studies could explore its efficacy and safety as an insecticide.

Medicinal Chemistry

The compound’s unique structure makes it an interesting candidate for medicinal chemistry research:

- Heterocyclic Moieties : Researchers are exploring novel heterocycles containing 1,2,3-triazole moieties. This compound’s structure could inspire the development of new chemotherapeutics with selective actions and minimal side effects .

Mechanism of Action

While the mechanism of action of (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is not specifically mentioned, the related 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have shown cytotoxic activity against human cancer cell lines and antibacterial activity .

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . The search for new anticancer agents which can selectively target tumor cells is an ongoing process . The discovery of new and effective antibacterial agents is also a top priority to overcome bacterial resistance and develop effective therapies .

properties

IUPAC Name |

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O3S/c1-21-12-7-6-10(19)8-16(12)25-18(21)20-17(23)15-9-13(22)11-4-2-3-5-14(11)24-15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZHICTXFLKFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

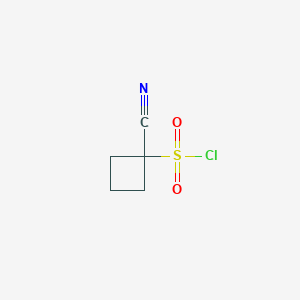

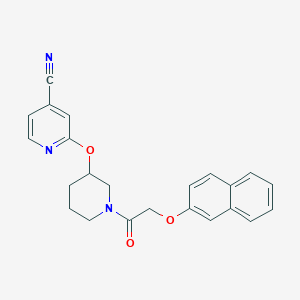

![1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660889.png)

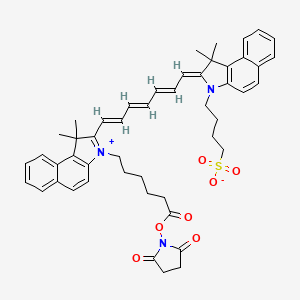

![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660892.png)

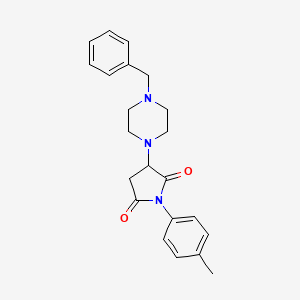

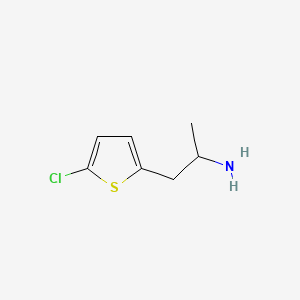

![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2660896.png)

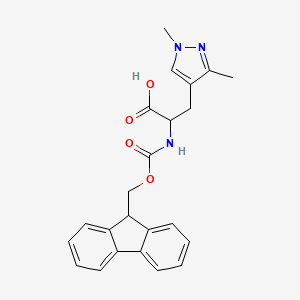

![1-[Methyl(tert-butyloxycarbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B2660901.png)